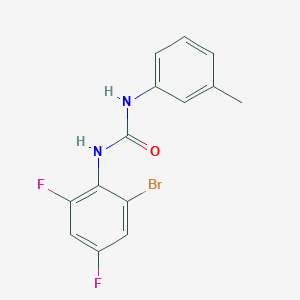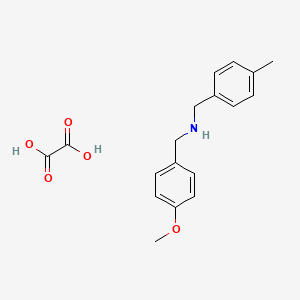![molecular formula C17H11IN2O3S B4966544 N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B4966544.png)
N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide, commonly known as INDIGO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a versatile molecule that exhibits a range of biochemical and physiological effects, making it an attractive candidate for various laboratory experiments.
作用機序
The mechanism of action of INDIGO is complex and varies depending on the specific application. In terms of its anticancer activity, INDIGO has been shown to induce apoptosis in cancer cells by activating the caspase pathway and disrupting mitochondrial function. As an enzyme inhibitor, INDIGO binds to the active site of the enzyme, preventing substrate binding and inhibiting enzyme activity. As a fluorescent probe, INDIGO interacts with biological molecules such as proteins and nucleic acids, resulting in fluorescence emission.
Biochemical and Physiological Effects:
INDIGO exhibits a range of biochemical and physiological effects, including anticancer activity, enzyme inhibition, and fluorescence emission. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of using INDIGO in laboratory experiments is its versatility and diverse range of applications. It is also relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using INDIGO is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Additionally, its fluorescent properties may be affected by environmental factors such as pH and temperature, which must be carefully controlled in experiments.
将来の方向性
There are numerous future directions for the study of INDIGO. One potential area of research is the development of more efficient and selective enzyme inhibitors based on the structure of INDIGO. Additionally, INDIGO could be further investigated for its potential as a fluorescent probe for in vivo imaging. Furthermore, the anticancer activity of INDIGO could be studied in more detail to identify specific mechanisms of action and potential clinical applications. Overall, INDIGO is a promising compound with numerous potential applications in scientific research.
合成法
The synthesis of INDIGO involves the reaction of 3-iodoaniline with isatin in the presence of a base to form an intermediate compound, which is then treated with sulfamic acid to yield INDIGO. The reaction is typically carried out in a solvent such as ethanol or acetonitrile, and the product is purified using techniques such as column chromatography or recrystallization.
科学的研究の応用
INDIGO has been widely used in scientific research due to its diverse range of applications. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. It has also been investigated for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Additionally, INDIGO has been studied for its potential as a fluorescent probe for imaging biological systems, as it exhibits strong fluorescence properties.
特性
IUPAC Name |
N-(3-iodophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11IN2O3S/c18-10-3-1-4-11(9-10)20-24(22,23)15-8-7-14-16-12(15)5-2-6-13(16)17(21)19-14/h1-9,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCULORWNDWRIPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)NS(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11IN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-iodophenyl)-2-oxo-1H-benzo[cd]indole-6-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-dimethoxy-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B4966464.png)
![4,5,6,7-tetrachloro-2-{4-[(4-nitrophenyl)thio]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4966472.png)

![methyl 6-[3-(difluoromethoxy)phenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B4966477.png)
amino]methyl}-2,6-dimethoxyphenol](/img/structure/B4966484.png)
![N,N-dimethyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4966488.png)
![2-{3-[oxo(1-pyrrolidinyl)acetyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B4966497.png)
![3-methyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B4966500.png)
![2-{[1-(2-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}benzoic acid](/img/structure/B4966509.png)
![6-hydroxy-5-[(4-methyl-1-piperidinyl)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B4966511.png)
![2,6-difluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4966519.png)
![methyl 4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]benzoate](/img/structure/B4966525.png)
![3-{[5-(phenoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylpropanamide](/img/structure/B4966528.png)
